Hm1a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

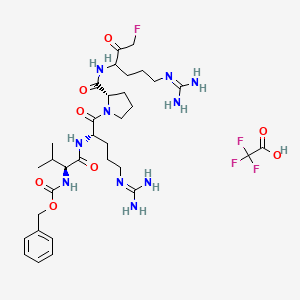

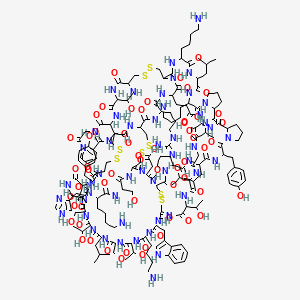

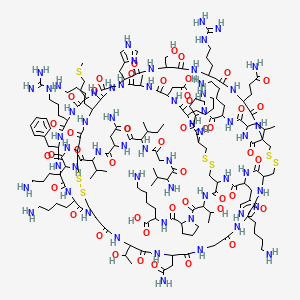

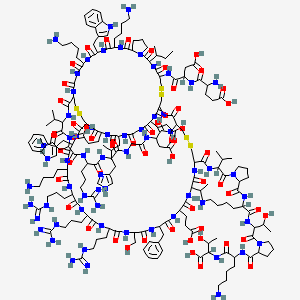

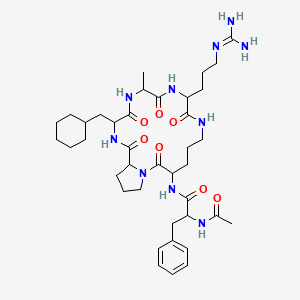

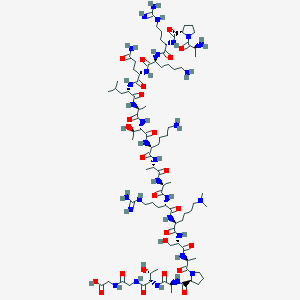

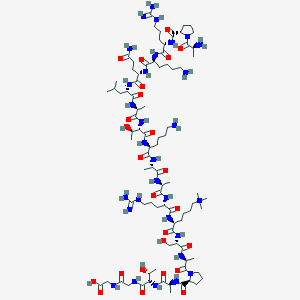

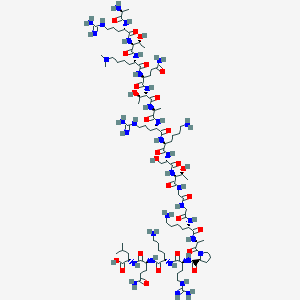

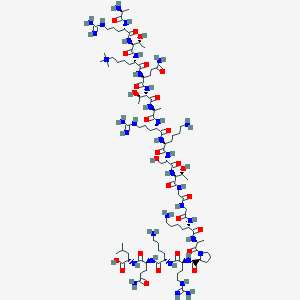

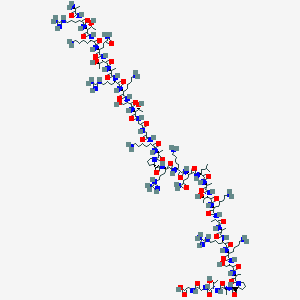

Hm1a has been identified from the venom of the spider Heteroscodra maculata. This compound has been described as a potent and selective agonist of the voltage-gated sodium channel Nav1.1 with an EC value of 38 nM. Nav1.1 is expressed in the CNS and mutations are associated with several disorders such as epilespy or autism.

Applications De Recherche Scientifique

HMGB1 as a Key Factor in Immune Response

HMGB1 (High-mobility group box 1) was initially known only as a nuclear factor enhancing transcription. However, it has emerged as a crucial cytokine in mediating responses to infection, injury, and inflammation. This discovery has opened a new field in immunology, focusing on the mechanisms of HMGB1 release, its biological activities, and its pathological effects in various diseases like sepsis, arthritis, and cancer. This has led to the preclinical development of therapies modulating HMGB1 release and activity (Lotze & Tracey, 2005).

HMGB1 in Disease Pathogenesis and Therapeutic Target

HMGB1 has a critical role inside the cell as a DNA chaperone, protector from apoptotic cell death, and outside the cell as a damage-associated molecular pattern molecule (DAMP). This makes it a central figure in various human diseases, including infectious diseases, ischemia, immune disorders, and cancer. The multifaceted functions of HMGB1 have inspired strategies to inhibit its expression, release, and activity for therapeutic purposes (Kang et al., 2014).

HMGB1 in Cancer Research

HMGB1 is closely associated with cancer progression. Its expression enhances cancer progression by acting as a ligand for receptors like RAGE (receptor for advanced glycation end products). Studies have explored HMGB1 secretion mechanisms and their implications for cancer development (Fujii et al., 2009). Additionally, HMGB1 plays a pivotal role in cancer treatment, impacting the repair capacity of cancer cells and influencing pathways through microRNAs, making it a candidate for new therapeutic interventions (Ugrinova & Pasheva, 2017).

HMGB1 in Inflammatory Diseases

Extracellular HMGB1 is a primary mediator in inflammation, with significant roles in the activation of macrophages, upregulation of endothelial adhesion molecules, and mediation of fever and anorexia. Its role in inflammatory diseases has led to the investigation of HMGB1-targeted therapy in preclinical models of inflammation, indicating its potential as a therapeutic target (Wang et al., 2004).

Propriétés

Formule moléculaire |

C170H239N47O54S6 |

|---|---|

Poids moléculaire |

3997.46 g/mol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.